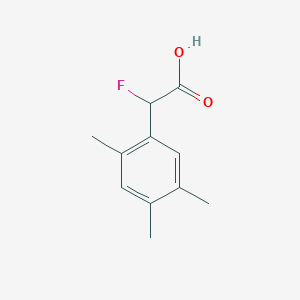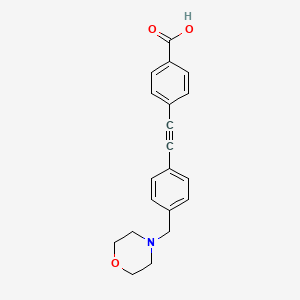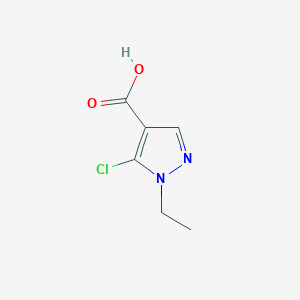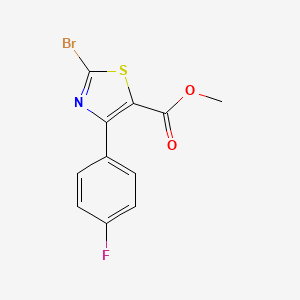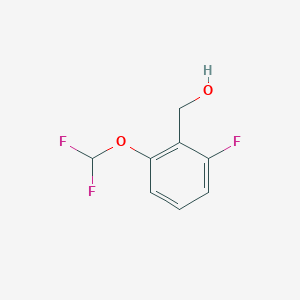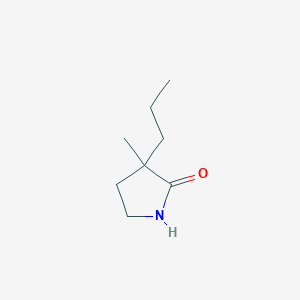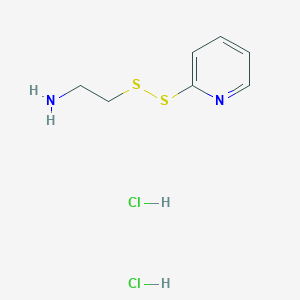![molecular formula C10H14MgN5O13P3 B13077613 magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate is a complex organic compound that features a magnesium ion coordinated with a nucleoside phosphate. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate typically involves the following steps:
Nucleoside Phosphorylation: The nucleoside is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents.
Magnesium Coordination: The phosphorylated nucleoside is then reacted with a magnesium salt, such as magnesium chloride (MgCl2), under controlled pH and temperature conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation and coordination reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming oxo derivatives.
Reduction: Reduction reactions can occur at the phosphate groups, leading to the formation of phosphite derivatives.
Substitution: Nucleophilic substitution reactions can take place at the phosphate groups, resulting in the exchange of phosphate with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under mild heating.
Major Products
Oxidation: Oxo derivatives of the nucleoside phosphate.
Reduction: Phosphite derivatives.
Substitution: Nucleoside derivatives with substituted phosphate groups.
科学的研究の応用
Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying coordination chemistry and nucleoside phosphate interactions.
Biology: Plays a role in understanding the biochemical pathways involving nucleotides and their metal ion complexes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of nucleotide analogs and other bioactive compounds.
作用機序
The compound exerts its effects through the coordination of the magnesium ion with the nucleoside phosphate. This coordination influences the stability and reactivity of the nucleoside, affecting various biochemical pathways. The molecular targets include enzymes involved in nucleotide metabolism and signaling pathways that regulate cellular processes.
類似化合物との比較
Similar Compounds
Magnesium adenosine triphosphate (Mg-ATP): A similar compound where magnesium is coordinated with adenosine triphosphate.
Magnesium guanosine triphosphate (Mg-GTP): Another similar compound with magnesium coordinated with guanosine triphosphate.
Uniqueness
Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate is unique due to its specific nucleoside structure and the presence of multiple phosphate groups, which confer distinct chemical and biological properties compared to other magnesium-nucleoside complexes.
特性
分子式 |
C10H14MgN5O13P3 |
|---|---|
分子量 |
529.47 g/mol |
IUPAC名 |
magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C10H14N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1 |
InChIキー |
BOCAEIPOSULYGK-MCDZGGTQSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Mg+2] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)
